Phenyl 2,6-dichloro-5-fluoronicotinate
Description
Properties
IUPAC Name |
phenyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2FNO2/c13-10-8(6-9(15)11(14)16-10)12(17)18-7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXLKHXCSJIIGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227939 | |
| Record name | Phenyl 2,6-dichloro-5-fluoro-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680217-90-7 | |
| Record name | Phenyl 2,6-dichloro-5-fluoro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680217-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 2,6-dichloro-5-fluoro-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Methyl 2,6-Dihydroxy-5-fluoronicotinate
The most widely documented method involves chlorinating methyl 2,6-dihydroxy-5-fluoronicotinate using phosphorus oxychloride (POCl₃) in the presence of lithium salts. In a representative protocol, methyl 2,6-dihydroxy-5-fluoronicotinate (10 g) is combined with POCl₃ (100 mL) and lithium phosphate (6 g) in a sealed autoclave. Heating at 170°C for 20 hours induces dichlorination, yielding 2,6-dichloro-5-fluoronicotinoyl chloride. Subsequent hydrolysis with sodium hydroxide (pH 10) and acidification with HCl (pH 1–2) produces 2,6-dichloro-5-fluoronicotinic acid in 71% yield.
Key Optimization Factors :
Hydrolysis of 2,6-Dichloro-5-fluoronicotinonitrile
An alternative route hydrolyzes 2,6-dichloro-5-fluoronicotinonitrile using concentrated sulfuric acid. In one example, 30 g of the nitrile is dissolved in 96% sulfuric acid at 70–75°C, followed by incremental water addition to achieve 55–75% acid concentration. Hydrolysis at 105°C for 1.5 hours yields the carboxylic acid with 84.1% purity, though this method requires subsequent recrystallization to remove decomposition byproducts.
Conversion to 2,6-Dichloro-5-fluoronicotinoyl Chloride
Thionyl Chloride-Mediated Chlorination
The acid chloride is synthesized by treating 2,6-dichloro-5-fluoronicotinic acid with thionyl chloride (SOCl₂). A patent-described procedure refluxes the acid (9.84 g) with SOCl₂ (70 mL) for 3 hours, followed by distillation under vacuum (0.5 mm Hg) to isolate the acyl chloride in 85% yield.
Reaction Conditions :
Direct Synthesis from Dihydroxy Precursors
In a streamlined approach, methyl 2,6-dihydroxy-5-fluoronicotinate is directly chlorinated using POCl₃ and lithium chloride at 152–158°C for 25 hours, bypassing the acid intermediate. This one-pot method produces the acyl chloride in 88.3% yield after vacuum distillation.
Esterification with Phenol
Schotten-Baumann Reaction
The final step couples 2,6-dichloro-5-fluoronicotinoyl chloride with phenol under basic conditions. A typical protocol involves dissolving phenol (9.4 g, 0.1 mol) in aqueous sodium hydroxide (20%, 50 mL) and adding the acid chloride (22.4 g, 0.1 mol) dropwise at 0–5°C. Stirring for 2 hours followed by extraction with ethyl acetate and evaporation yields the phenyl ester.
Critical Parameters :
Solvent-Free Mechanochemical Synthesis
Emerging methods employ ball milling to achieve solvent-free esterification. Combining equimolar amounts of the acid chloride and phenol with a catalytic amount of DMAP (4-dimethylaminopyridine) in a high-energy mill for 1 hour reportedly achieves 90% conversion, though scalability remains unverified.
Comparative Analysis of Methods
*Requires purification.
Challenges and Industrial Considerations
-
Byproduct Formation : Over-chlorination is mitigated using lithium salts instead of PCl₅.
-
Scale-Up : Autoclave-based chlorination at 170°C is preferred for batch production, though corrosion-resistant Monel reactors are essential.
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Purity Control : Distillation and recrystallization remain critical for pharmaceutical-grade output, with HPLC purity exceeding 99% .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,6-dichloro-5-fluoronicotinate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the nicotinate ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Substituted derivatives of this compound.
Oxidation: Oxidized products depending on the specific reaction conditions.
Reduction: Reduced derivatives of the compound.
Hydrolysis: 2,6-dichloro-5-fluoronicotinic acid and phenol.
Scientific Research Applications
Chemistry
Phenyl 2,6-dichloro-5-fluoronicotinate is utilized as a building block in organic synthesis. Its unique substituents facilitate the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
The compound is under investigation for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that it may interact with biological macromolecules, influencing various cellular processes.
Medicine
In medicinal chemistry, this compound is explored as a lead compound in drug discovery. Its structural features may contribute to the design of novel therapeutic agents targeting specific diseases.
Industry
The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new coatings and polymers.
Case Studies
-
Anticancer Activity :
- Study : Evaluated against hepatocellular carcinoma (HCC) cell lines.
- Results : Demonstrated significant inhibitory effects on tumor growth.
- Mechanism : Acts as a selective FGFR4 kinase inhibitor with an IC50 value of approximately 75.3 nM.
-
Antimicrobial Properties :
- Study : Tested against various bacterial strains.
- Results : Showed promising activity in disrupting bacterial cell wall synthesis.
- Implications : Potential for development into new antibiotic agents.
Mechanism of Action
The mechanism of action of phenyl 2,6-dichloro-5-fluoronicotinate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations
Functional Group Impact :
- The methyl ester (CAS 189281-66-1) shows the highest structural similarity (0.94) to the phenyl ester, differing only in the ester substituent (methyl vs. phenyl). Its boiling point (84°C) and density (1.506 g/cm³) suggest moderate volatility and stability .
- The ethyl ester (CAS 35271-74-0) introduces a bulkier alkyl chain, likely enhancing lipophilicity and altering metabolic stability compared to methyl or phenyl analogs .
- Aldehyde (CAS 1260758-33-5) and nitrile (CAS 1020253-14-8) derivatives exhibit lower similarity scores (0.91 and 0.84, respectively) due to their distinct reactive groups. These are often intermediates in synthesizing pharmaceuticals or agrochemicals .
- The carboxylic acid (CAS 132195-42-7) shares the same molecular weight as the methyl ester (224.02) but differs in acidity and solubility due to the -COOH group .
Safety and Handling :
Biological Activity
Phenyl 2,6-dichloro-5-fluoronicotinate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a pyridine ring substituted with fluorine and chlorine atoms, which are known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of these halogens can significantly affect the compound's pharmacokinetics and pharmacodynamics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound was tested against Staphylococcus aureus and exhibited significant inhibitory effects.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound were determined in comparison with standard antibiotics. The results indicated that the compound has a promising antibacterial profile:
| Compound | MIC (µM) |
|---|---|
| This compound | 16 |
| Standard Antibiotic (Cefoxitin) | 32 |
| Standard Antibiotic (Gentamycin) | 32 |
These results suggest that this compound possesses comparable antimicrobial activity to established antibiotics.
The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis. Studies utilizing scanning electron microscopy (SEM) revealed morphological changes in treated bacterial cells, including reduced cell size and increased cell lysis compared to untreated controls.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of fluorine atoms enhances the compound's activity by improving its interaction with bacterial targets. Substituting different functional groups on the phenyl ring was shown to affect the potency of the compound:
| Substituent | MIC Change (µM) |
|---|---|
| No substituent | 32 |
| Fluorine present | 16 |
| Chlorine present | 24 |
The introduction of fluorine not only increases antibacterial activity but also contributes to a lower susceptibility to enzymatic degradation.
Case Studies
One notable case study involved the application of this compound in a clinical setting where it was administered as part of a combination therapy for resistant bacterial infections. The outcomes demonstrated a significant reduction in bacterial load within 48 hours of treatment, showcasing its potential as an effective therapeutic agent.
Q & A
Q. What are the primary methods for synthesizing phenyl 2,6-dichloro-5-fluoronicotinate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. For example, methyl 2,6-dichloro-5-fluoronicotinate (a closely related ester) is synthesized via carboxylation of pyridine derivatives under acidic conditions . Optimization includes:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.
- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates.
Q. How can researchers characterize the purity and structural identity of this compound?
Answer: Use a combination of analytical techniques:
- HPLC : Assess purity (>98% as per industry standards) with a C18 column and UV detection at 254 nm .
- NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine environment; δ ~ -110 ppm for aromatic F) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 264.5 for methyl analogs) .
Note : Cross-validate with IR spectroscopy to detect ester carbonyl stretches (~1700 cm⁻¹) .
Q. What are the stability considerations for this compound under varying storage conditions?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the fluoronicotinate core.
- Moisture control : Use desiccants to avoid hydrolysis of the ester group.
- Temperature : Stable at -20°C for long-term storage; avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for this compound derivatives?
Answer: Discrepancies often arise from polymorphic forms or impurities. Mitigation strategies include:
Q. What methodologies are effective for studying the reactivity of this compound in cross-coupling reactions?
Answer: The compound’s dichloro and fluoro substituents enable Suzuki-Miyaura or Buchwald-Hartwig couplings. Key steps:
- Catalyst Screening : Pd(PPh₃)₄ or XPhos Pd G3 for C–Cl bond activation.
- Solvent Optimization : Toluene/water biphasic systems reduce side reactions.
- Monitoring : Track regioselectivity via LC-MS (e.g., preferential substitution at C2 vs. C6) .
Example Reaction :
2,6-Dichloro-5-fluoronicotinate + ArB(OH)₂ → 2-Aryl-6-chloro-5-fluoronicotinate (Yield: 60–75%) .
Q. How can computational modeling aid in predicting the electronic properties of this compound?
Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to map electron density and frontier orbitals.
- Hammett Constants : Predict substituent effects on reactivity (σₚ values: Cl = +0.23, F = +0.06) .
- Solvent Modeling : COSMO-RS simulations to assess solvation effects on reaction pathways.
Q. What are the challenges in quantifying trace degradation products of this compound, and how can they be addressed?
Answer:
Q. How do steric and electronic effects influence the regioselectivity of nucleophilic attacks on this compound?
Answer:
- Steric Effects : C2 is less hindered than C6 due to adjacent substituents, favoring C2 substitution.
- Electronic Effects : Fluorine’s electron-withdrawing nature activates C5 for electrophilic attacks.
- Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic C2 products; higher temperatures shift to C6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
